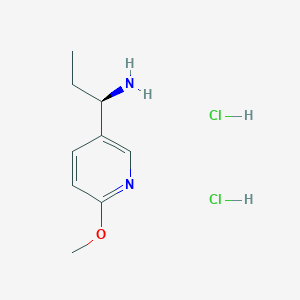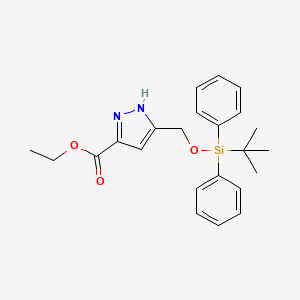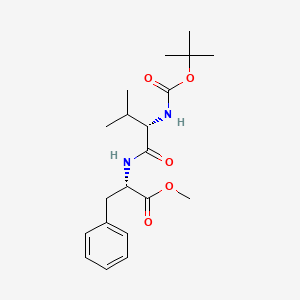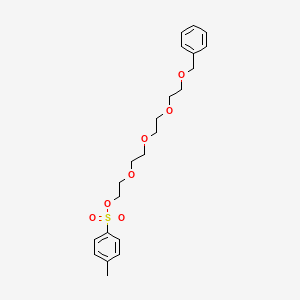
Benzyl-PEG4-Ots
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl-PEG4-Ots, also known as Benzyl-PEG4-p-toluenesulfonate, is a compound widely used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It serves as a polyethylene glycol (PEG)-based linker, facilitating the connection between two ligands in PROTAC molecules. These molecules are designed to harness the ubiquitin-proteasome system for targeted protein degradation, making this compound a crucial component in modern drug discovery and development .
准备方法
Synthetic Routes and Reaction Conditions: Benzyl-PEG4-Ots is synthesized through a multi-step process involving the reaction of benzyl alcohol with PEG4 and p-toluenesulfonyl chloride. The general steps include:
Activation of PEG4: PEG4 is first activated by reacting with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This forms PEG4-p-toluenesulfonate.
Coupling with Benzyl Alcohol: The activated PEG4 is then coupled with benzyl alcohol under mild conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions: Benzyl-PEG4-Ots primarily undergoes nucleophilic substitution reactions due to the presence of the tosylate group, which is a good leaving group. Common reactions include:
Nucleophilic Substitution: Reaction with nucleophiles such as amines, thiols, and alcohols to form various derivatives.
Reduction: The benzyl group can be reduced under specific conditions to yield the corresponding PEG4-alcohol.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alcohols.
Solvents: Dichloromethane, tetrahydrofuran, dimethylformamide.
Catalysts: Bases like triethylamine or pyridine.
Major Products:
PEGylated Derivatives: Formed by the substitution of the tosylate group with nucleophiles.
Reduced Products: Formed by the reduction of the benzyl group
科学研究应用
Benzyl-PEG4-Ots is extensively used in various fields of scientific research:
Chemistry: As a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Used in the study of protein-protein interactions and the development of novel therapeutic agents.
Medicine: Plays a role in drug discovery, particularly in the design of targeted cancer therapies.
Industry: Utilized in the production of advanced materials and bioconjugates
作用机制
Benzyl-PEG4-Ots functions as a linker in PROTACs, which are bifunctional molecules designed to induce the degradation of specific proteins. The mechanism involves:
Binding to Target Protein: One ligand of the PROTAC binds to the target protein.
Recruitment of E3 Ligase: The other ligand recruits an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
This process leverages the cell’s natural protein degradation machinery to selectively remove unwanted or disease-causing proteins .
相似化合物的比较
Benzyl-PEG4-Ots is unique due to its specific structure and function as a PROTAC linker. Similar compounds include:
Benzyl-PEG2-Ots: A shorter PEG linker with similar properties but different spatial configuration.
Benzyl-PEG6-Ots: A longer PEG linker offering more flexibility in PROTAC design.
Benzyl-PEG4-NHS: Another PEG-based linker with a different reactive group (N-hydroxysuccinimide ester) for coupling with amines.
Each of these compounds offers distinct advantages depending on the specific requirements of the PROTAC being synthesized .
属性
IUPAC Name |
2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O7S/c1-20-7-9-22(10-8-20)30(23,24)29-18-17-27-14-13-25-11-12-26-15-16-28-19-21-5-3-2-4-6-21/h2-10H,11-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKAUDYAZGYGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
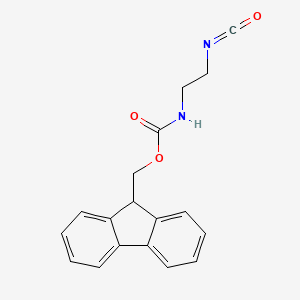
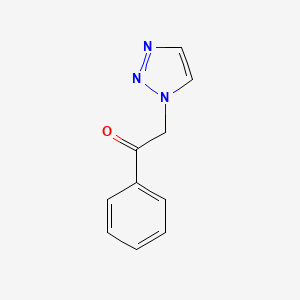
![3-(pyridin-2-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B8105053.png)
![6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8105061.png)
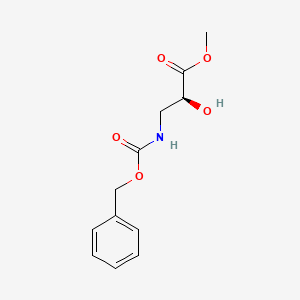
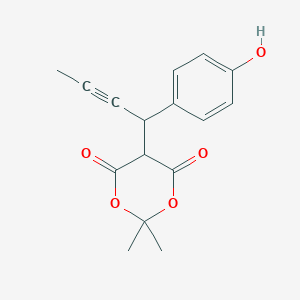
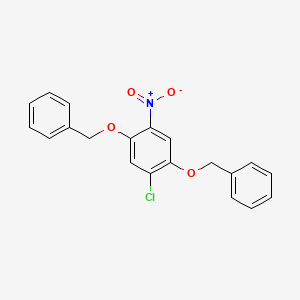
![6-chloro-1-methyl-3-(4-methylpiperazin-1-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8105086.png)
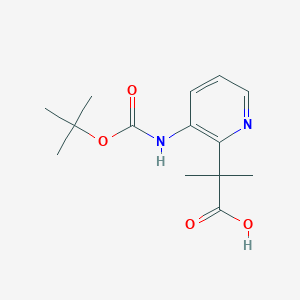
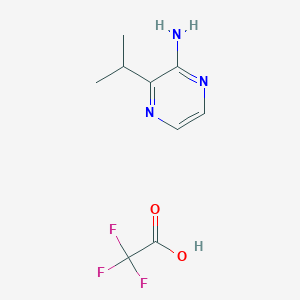
![6-Bromo-2-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8105114.png)
